molecular formula C16H12BrN3O3S B2595868 2-bromo-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865544-64-5

2-bromo-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2595868
CAS No.: 865544-64-5
M. Wt: 406.25
InChI Key: GULHFPQGSFWWIX-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-bromo-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide” is a derivative of benzamide . Benzamides are a class of compounds containing a benzene ring fused to an amide group .

Scientific Research Applications

Synthesis and Biological Evaluation

Benzothiazole derivatives, including compounds similar to 2-bromo-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide, have been a focus in scientific research due to their potent antitumor properties. Notably, the synthesis of certain derivatives has led to the development of compounds with selective cytotoxicity against tumorigenic cell lines. These findings are significant in the realm of cancer research, as they offer potential pathways for the development of new cancer therapies. The in vivo studies have indicated that some of these derivatives exhibit excellent inhibitory effects on tumor growth, marking them as potential candidates for further pharmacological investigations and drug development (Yoshida et al., 2005).

Broad-Spectrum Anti-Infective Properties

Compounds structurally related to this compound, specifically thiazolides like nitazoxanide, have been noted for their broad-spectrum activity against a variety of pathogens including helminths, protozoa, bacteria, and viruses. These compounds have spurred the creation of a new class of anti-infective drugs called thiazolides. The mechanism of action of these compounds is complex and may involve multiple pathways, including the reduction of nitro groups into toxic intermediates in certain pathogens, and the induction of apoptosis in proliferating mammalian cells. This highlights the potential of these compounds in treating a wide range of infectious and possibly even proliferative diseases (Hemphill & Müller, 2012).

Microwave Promoted Synthesis

The process of synthesizing benzothiazole derivatives, including those related to this compound, has seen advancements through the use of microwave irradiation. This method provides a cleaner, more efficient, and faster synthesis process compared to traditional thermal heating methods. The base-catalyzed direct cyclization of corresponding thioureas with 2-bromoacetone has been enhanced significantly using microwave irradiation in a solvent-free medium. This technological advancement in synthesis methods may lead to more streamlined and environmentally friendly production of these compounds for research and drug development (Saeed, 2009).

Properties

IUPAC Name

2-bromo-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3S/c1-2-19-13-8-7-10(20(22)23)9-14(13)24-16(19)18-15(21)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULHFPQGSFWWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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